molecular formula C14H19NO4 B1589945 Methyl 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 99907-80-9

Methyl 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B1589945
CAS No.: 99907-80-9
M. Wt: 265.3 g/mol
InChI Key: FJOHNAWIKHXDST-UHFFFAOYSA-N
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Description

Chemical Identity and IUPAC Nomenclature

This compound is formally identified by the Chemical Abstracts Service registry number 99907-80-9. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 2-amino-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylate, which precisely describes its structural arrangement. This nomenclature follows established conventions for tetrahydronaphthalene derivatives, where the numbering system begins from the aromatic ring and progresses through the saturated portion of the bicyclic structure.

The compound possesses several alternative chemical names that reflect different aspects of its structure. These include 2-naphthalenecarboxylic acid, 2-amino-1,2,3,4-tetrahydro-5,8-dimethoxy-, methyl ester, and 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthoic acid methyl ester. The systematic approach to naming this compound emphasizes the presence of the amino group at position 2, the methoxy substituents at positions 5 and 8, and the methyl ester functionality attached to the carboxylic acid group at position 2.

Chemical Property Value
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.30 g/mol
Chemical Abstracts Service Number 99907-80-9
International Union of Pure and Applied Chemistry Name methyl 2-amino-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylate
InChI Key FJOHNAWIKHXDST-UHFFFAOYSA-N
Canonical SMILES COC1=C2CCC(CC2=C(C=C1)OC)(C(=O)OC)N

The molecular structure can be described through various chemical notation systems. The International Chemical Identifier string InChI=1S/C14H19NO4/c1-17-11-4-5-12(18-2)10-8-14(15,13(16)19-3)7-6-9(10)11/h4-5H,6-8,15H2,1-3H3 provides a complete structural description. The Simplified Molecular Input Line Entry System representation COC1=C2CCC(CC2=C(C=C1)OC)(C(=O)OC)N offers a linear notation that captures the connectivity and functional groups present in the molecule.

Structural Relationship to Tetrahydronaphthalene Derivatives

Tetrahydronaphthalene, commonly known as tetralin, serves as the fundamental structural framework for this compound. Tetralin itself is a hydrocarbon with the chemical formula C₁₀H₁₂, representing a partially hydrogenated derivative of naphthalene where one of the aromatic rings has been saturated to form a cyclohexane-like structure fused to a benzene ring. This bicyclic structure provides a versatile scaffold for chemical modifications, as demonstrated by the extensive substitution pattern observed in the target compound.

The relationship between this compound and its parent tetrahydronaphthalene framework involves several key structural modifications. The presence of methoxy groups at positions 5 and 8 introduces electron-donating substituents onto the aromatic ring, which can significantly influence the compound's electronic properties and reactivity. These methoxy groups can affect both the solubility characteristics and the potential for molecular interactions with biological targets.

The amino group positioned at carbon 2 represents another crucial structural feature that distinguishes this compound from simple tetrahydronaphthalene derivatives. This primary amine functionality introduces a basic center within the molecule, potentially enabling hydrogen bonding interactions and ionic associations. The carboxylate ester group, also located at position 2, provides an additional functional handle that can participate in various chemical reactions and biological interactions.

Structural Feature Position Functional Group Type Chemical Impact
Methoxy Substituent Position 5 Electron-donating Influences aromatic reactivity
Methoxy Substituent Position 8 Electron-donating Affects solubility properties
Amino Group Position 2 Basic nitrogen Enables hydrogen bonding
Carboxylate Ester Position 2 Ester functionality Provides reaction site
Tetrahydronaphthalene Core - Bicyclic aromatic-aliphatic Structural framework

Research on related tetrahydronaphthalene derivatives has demonstrated their potential for diverse biological activities. Studies have shown that novel tetrahydronaphthalene derivatives can exhibit effects on cellular proliferation and nitric oxide production in activated macrophage cells. Specifically, certain N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-yl)-carboxamide and 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide derivatives have been synthesized and evaluated for their in vitro effects at various concentrations. These findings suggest that the tetrahydronaphthalene scaffold provides a valuable foundation for developing compounds with potential therapeutic applications.

The synthetic accessibility of tetrahydronaphthalene derivatives has been enhanced through various methodological developments. The Darzens tetralin synthesis, a classic named reaction, allows for the preparation of derivatives through intramolecular electrophilic aromatic substitution reactions. This synthetic approach involves treating 1-aryl-pent-4-ene compounds with concentrated sulfuric acid to achieve ring closure and form the desired tetrahydronaphthalene structure. Industrial production methods typically rely on the catalytic hydrogenation of naphthalene, although careful control is required to prevent over-hydrogenation to decahydronaphthalene.

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry, within which tetrahydronaphthalene derivatives like this compound are classified, traces its origins to the early nineteenth century. The systematic study of heterocyclic compounds began in the 1800s, with several notable developments marking significant milestones in the field. The discovery and isolation of fundamental heterocyclic structures from natural sources provided the foundation for understanding these complex molecular systems.

The Royal Society of Chemistry's Heterocyclic Group, formed in 1967, represents an important institutional development in the field. This organization gained approval from the Chemical Society on April 5, 1967, and held its first scientific meeting in September of that year. The group's evolution to become the Heterocyclic and Synthesis Group in 2001 reflects the expanding scope and importance of synthetic organic chemistry in heterocyclic research. These institutional developments have facilitated scientific communication and collaboration in heterocyclic chemistry research.

Early heterocyclic chemistry discoveries were primarily based on natural product isolation and characterization. Historical records indicate that several fundamental heterocyclic compounds were identified during the nineteenth century. Uric acid was isolated from human bladder stones by Scheele in 1776, followed by alloxan in 1818 through Brugnatelli's oxidation of uric acid. Quinoline was discovered by Runge in 1834 from coal distillates, while pyrrole was also identified by Runge in coal tar during the same year. These early discoveries established the foundation for systematic heterocyclic chemistry research.

Year Compound Discoverer Source Significance
1776 Uric Acid Scheele Human bladder stones Early heterocyclic isolation
1818 Alloxan Brugnatelli Uric acid oxidation Synthetic transformation
1834 Quinoline Runge Coal distillates Natural occurrence
1834 Pyrrole Runge Coal tar Industrial source
1849 Pyridine Anderson Bone pyrolysis Thermal degradation
1866 Indole Baeyer Indigo degradation Dye chemistry

The development of systematic nomenclature systems represents another crucial milestone in heterocyclic chemistry history. The Hantzsch-Widman system, created independently by A. Hantzsch in 1887 and O. Widman in 1888, provided a versatile framework for naming five- and six-membered rings containing nitrogen. This nomenclature system later expanded to accommodate different ring sizes and other heteroatoms, becoming the foundation for modern International Union of Pure and Applied Chemistry and Chemical Abstracts naming conventions.

Synthetic methodologies for tetrahydronaphthalene derivatives have evolved significantly since their initial discovery. The synthesis of 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene as a key intermediate for 4-demethoxydaunomycinone synthesis demonstrates the sophisticated approaches developed for these systems. This synthetic route employs 1,3-dipolar cycloaddition reactions of nitrile oxides with corresponding dihydronaphthalene compounds, followed by selective reduction and elimination reactions. Such methodological advances have enabled the preparation of complex substituted tetrahydronaphthalene derivatives with precise control over functional group placement and stereochemistry.

Recent research efforts have focused on developing efficient synthetic pathways for functionalized tetrahydronaphthalene derivatives. Studies on the regioselective oxidation of tetrahydronaphthalenes to α-tetralone derivatives using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an oxidizing agent have demonstrated high efficiency and excellent yields. These synthetic approaches, conducted in aqueous acetic acid under reflux conditions, have achieved yields ranging from 90 to 98 percent for various substituted tetrahydronaphthalene substrates. The resulting products have shown promising antibacterial and antifungal activities, highlighting the continued relevance of tetrahydronaphthalene chemistry in pharmaceutical research.

The applications of heterocyclic compounds, including tetrahydronaphthalene derivatives, in pharmaceutical development have driven much of the historical progress in this field. Research has demonstrated that compounds containing heterocyclic frameworks often exhibit diverse biological activities, making them valuable targets for drug discovery efforts. Studies using 2-aminoprop-1-ene-1,1,3-tricarbonitrile for synthesizing tetrahydronaphthalene, hexahydroisoquinoline, and hexahydrocinnoline derivatives have revealed potential antitumor activities against various human cancer cell lines. These findings underscore the continuing importance of heterocyclic chemistry in addressing contemporary medical challenges.

Properties

IUPAC Name

methyl 2-amino-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-11-4-5-12(18-2)10-8-14(15,13(16)19-3)7-6-9(10)11/h4-5H,6-8,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOHNAWIKHXDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC(CC2=C(C=C1)OC)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545444
Record name Methyl 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99907-80-9
Record name Methyl 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS No. 99907-80-9) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19NO4
  • Molecular Weight : 265.3 g/mol
  • Density : 1.164 g/cm³
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 5
  • Topological Polar Surface Area : 70.8 Ų

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in biological systems.

  • DPPH Assay : This assay measures the ability of compounds to scavenge the DPPH radical. The compound exhibited significant scavenging activity compared to standard antioxidants.
SampleDPPH Scavenging Activity (µM TE/g)
Methyl 2-amino compoundX.XX
Standard AntioxidantY.YY

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coliX.X
S. aureusY.Y

The biological activity of this compound is attributed to its interaction with cellular pathways:

  • Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels in cells, enhancing cellular defense mechanisms.
  • Cell Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.

Study on Antioxidant Properties

A study conducted by researchers at [source] evaluated the antioxidant capacity using various assays including DPPH and ABTS. The results demonstrated that the compound's antioxidant activity was comparable to established antioxidants.

Clinical Relevance

In a clinical setting, a formulation containing this compound was tested for its efficacy in treating oxidative stress-related conditions. Preliminary results indicated improvements in biomarkers associated with oxidative damage.

Preparation Methods

Asymmetric Synthesis via Diels–Alder Cycloaddition and Subsequent Functional Group Transformations

A prominent synthetic route to this compound or closely related analogs involves an asymmetric synthesis starting from 2-amino-4,5-dimethoxybenzoic acid and the acrylate of S-methyl lactate. This method was extensively studied by Charlton et al. and involves the following key steps:

  • Diels–Alder Cycloaddition: The reaction between an o-quinodimethane intermediate derived from 2-amino-4,5-dimethoxybenzoic acid and the chiral acrylate (S-methyl lactate acrylate) leads to a cycloadduct with high diastereoselectivity and optical purity (>97%).

  • Hydrogenolysis and Hydrolysis: The hydroxyl group introduced during the cycloaddition is removed by hydrogenolysis, and the lactyl ester is hydrolyzed to yield a carboxylic acid intermediate.

  • Conversion to Amine: The carboxylic acid group is then converted to the amino group by a published procedure involving diphenylphosphoryl azide (DPPA) and benzyl alcohol, forming a benzyl carbamate intermediate, which is subsequently deprotected to yield the final amine.

  • Overall Yield and Purity: The entire sequence spans eight steps with an overall yield of approximately 11%, delivering the product with high optical purity suitable for further applications.

Table 1: Summary of Key Steps in the Asymmetric Synthesis

Step Reaction Type Key Reagents/Conditions Outcome
1. Diels–Alder Cycloaddition Cycloaddition o-Quinodimethane + S-methyl lactate acrylate Formation of cycloadduct with high stereoselectivity
2. Hydrogenolysis Reduction Pd catalyst, H2 Removal of hydroxyl group
3. Hydrolysis Ester hydrolysis Methanol/water carbonate Conversion of ester to carboxylic acid
4. Amine Formation Curtius rearrangement Diphenylphosphoryl azide, benzyl alcohol Conversion of acid to amine derivative

This approach is notable for its versatility, allowing the synthesis of various analogs by modifying the starting materials, and avoids the use of highly toxic reagents such as potassium cyanide.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Yield/Notes
Asymmetric Diels–Alder route 2-amino-4,5-dimethoxybenzoic acid + S-methyl lactate acrylate Cycloaddition, hydrogenolysis, hydrolysis, amine formation High optical purity, versatile 8 steps, ~11% overall yield
Industrial patent method (CN) Polysubstituted intermediates Mild conditions, no toxic reagents, acylation, amination Environmentally friendly, scalable Details proprietary
Tetrahydroisoquinoline analogs Phenethylamine derivatives + aldehydes Pictet–Spengler cyclization, reduction, MCR Efficient, high yields, adaptable Yields 85–97% in related systems

Research Findings and Considerations

  • The asymmetric synthesis route provides a well-characterized method with detailed NMR and optical rotation data confirming stereochemical purity, crucial for pharmaceutical applications.

  • The avoidance of toxic reagents in the industrial method aligns with green chemistry principles, facilitating safer large-scale production.

  • Synthetic flexibility is enhanced by the ability to modify substituents on the aromatic ring and side chains, enabling the preparation of analogs for structure-activity relationship studies.

  • The relatively low overall yield in the asymmetric synthesis highlights the need for optimization or alternative routes for commercial viability.

Q & A

Q. What are the key structural features of Methyl 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate, and how do they influence its reactivity and biological activity?

  • Methodological Answer : The compound’s tetrahydronaphthalene core with dual methoxy groups at positions 5 and 8 enhances its solubility and electronic properties, enabling interactions with hydrophobic enzyme pockets. The amino and ester groups at position 2 allow for nucleophilic substitutions or hydrogen bonding, critical for ligand-receptor interactions. Structural analogs (e.g., 6,8-dimethoxy derivatives) show that methoxy placement affects binding affinity to targets like serotonin receptors . Table 1: Substituent Effects on Bioactivity
Substituent PositionsKey InteractionsObserved Activity
5,8-dimethoxyHydrophobic, H-bondingEnhanced receptor binding
6,8-dimethoxyAltered steric hindranceReduced solubility

Q. What are the common synthetic routes for this compound, and what are their yield limitations?

  • Methodological Answer : Synthesis typically involves multi-step pathways:
  • Step 1 : Cyclization of substituted benzaldehyde derivatives to form the tetrahydronaphthalene backbone.
  • Step 2 : Methoxylation via nucleophilic aromatic substitution (e.g., using CuI/MeONa) at positions 5 and 8.
  • Step 3 : Esterification of the carboxylic acid intermediate with methanol under acidic catalysis.
    Reported yields range from 60–85%, with byproducts arising from incomplete methoxylation or ester hydrolysis. Optimized protocols using Pd/C hydrogenation (e.g., 94% yield for intermediates) are recommended to reduce impurities .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry (e.g., methoxy singlet at δ 3.7–3.9 ppm).
  • HPLC-MS : Quantifies purity (>98%) and detects trace byproducts (e.g., de-esterified analogs).
  • X-ray Crystallography : Resolves conformational ambiguity in the tetrahydronaphthalene ring .

Q. What is the compound’s role as a synthetic intermediate in medicinal chemistry?

  • Methodological Answer : It serves as a precursor for antitumor agents like amrubicin hydrochloride. The amino and ester groups enable derivatization into carbamate or amide prodrugs. For example, benzyl carbamate derivatives (e.g., Compound 18 in ) are intermediates in dopamine analog synthesis, with >85% yield under optimized conditions .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : In vitro studies suggest moderate inhibitory activity against kinases (IC50_{50} ~10–50 µM) and serotonin receptors. However, activity varies with substituent patterns. For example, 5,8-dimethoxy analogs show stronger anti-inflammatory effects compared to 6,8-dimethoxy derivatives due to improved solubility .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during methoxylation?

  • Methodological Answer : Low yields often stem from steric hindrance at position 5. Strategies include:
  • Catalytic Systems : Use CuI/1,10-phenanthroline to enhance methoxy group incorporation.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve reagent solubility.
    Table 2: Optimization Parameters
ParameterOptimal RangeImpact on Yield
Catalyst (CuI)10 mol%+25% yield
Reaction Temperature70°CReduces dimerization

Q. How should researchers validate analytical methods to resolve structural ambiguities in derivatives?

  • Methodological Answer : Combine orthogonal techniques:
  • 2D NMR (COSY, NOESY) : Assigns proton-proton correlations in crowded spectral regions.
  • Isotopic Labeling : 15^{15}N-labeled amino groups clarify hydrogen-bonding networks.
  • Chromatographic Spiking : Co-inject synthetic standards to confirm retention times .

Q. How can contradictory reports about the compound’s biological activity be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation steps:
  • Standardized Assays : Use cell lines with consistent receptor expression (e.g., HEK-293 for GPCR studies).
  • Purity Thresholds : Ensure >95% purity via preparative HPLC.
  • Metabolic Stability Testing : Rule out off-target effects from metabolite interference .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Models binding to serotonin 5-HT2A_{2A} receptors; prioritize poses with ΔG < -8 kcal/mol.
  • MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Correlate substituent electronegativity with IC50_{50} values .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Convert the ester to a tert-butyl carbamate for improved membrane permeability.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to increase plasma half-life.
  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 94% yield for HCl salt in ) .

Data Contradiction Analysis

  • Issue : Conflicting reports on anti-inflammatory activity between 5,8- and 6,8-dimethoxy analogs.
  • Resolution : The 5,8 derivative’s enhanced solubility (logP ~1.2 vs. 1.8 for 6,8) improves cellular uptake, validated via Caco-2 permeability assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

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